5-Chloro-4-methoxysalicylaldehyde
Description
Contextual Significance of Substituted Salicylaldehyde (B1680747) Scaffolds in Organic Synthesis
Substituted salicylaldehydes are a class of organic compounds that serve as fundamental building blocks in advanced chemical synthesis. Their bifunctional nature, characterized by the presence of ortho-positioned hydroxyl and aldehyde groups on an aromatic ring, allows for a wide array of chemical transformations. This unique arrangement facilitates intramolecular hydrogen bonding, which influences the molecule's reactivity and physical properties. wikipedia.org
The salicylaldehyde scaffold is a key precursor in the synthesis of a multitude of more complex molecules. nbinno.comscienceinfo.com It is central to the production of various chelating agents, most notably through condensation reactions with amines to form Schiff bases. chemicalbook.com These Schiff base ligands, such as salen which is derived from the reaction with ethylenediamine, are renowned for their ability to form stable complexes with a variety of metal ions. wikipedia.orgchemicalbook.com Furthermore, salicylaldehydes are pivotal intermediates in the synthesis of heterocyclic compounds like coumarins, benzofurans, flavans, and flavones through reactions such as the Perkin synthesis, Knoevenagel condensation, and Dakin reaction. wikipedia.orgnbinno.comscienceinfo.comnih.gov The versatility and reactivity of this scaffold have established it as an important intermediate in the fields of fine chemicals, medicinal chemistry, and materials science. nbinno.comgoogle.com
Current Research Trajectories for Halogenated and Alkoxy-Substituted Salicylaldehydes
Current research in organic chemistry continues to explore the vast potential of salicylaldehyde derivatives, with a particular focus on those bearing halogen and alkoxy substituents. These modifications to the aromatic ring significantly alter the electronic and steric properties of the parent molecule, thereby tuning its reactivity and the properties of the resulting products.
Halogenation (e.g., with chlorine or bromine) and the introduction of alkoxy groups (e.g., methoxy) are strategic modifications used to influence the chemical behavior of the salicylaldehyde core. beilstein-journals.org For instance, the presence of these substituents can affect the strength of the intramolecular hydrogen bond in salicylaldehyde hydrazones, a factor that can be modulated by the electron-donating or -accepting nature of the group. acs.org Research has demonstrated that chloro-, bromo-, and methoxy-substituted salicylaldehydes are effective substrates in one-pot syntheses to create various chromene derivatives, which are valuable heterocyclic structures. beilstein-journals.org The specific position and nature of these substituents are critical, guiding the regioselectivity of reactions and influencing the biological and photophysical properties of the synthesized molecules. acs.org This targeted functionalization is a key strategy in the development of new materials, catalysts, and compounds with potential biological activity. chemicalbook.comacs.org
Overview of Academic Research Pertaining to 5-Chloro-4-methoxysalicylaldehyde
This compound is a disubstituted salicylaldehyde that has garnered interest as a specialized building block in synthetic chemistry. Its structure features a chlorine atom at the C5 position and a methoxy (B1213986) group at the C4 position, which imparts specific properties utilized in targeted chemical syntheses.
The compound is primarily used in laboratory research for organic synthesis. A key application involves its use as a precursor in the formation of more complex molecules, particularly Schiff bases, through condensation with primary amines. Research has also noted its potential in the context of developing compounds with antimicrobial properties.
The synthesis of this compound is well-documented in chemical literature. A common and efficient method involves the direct chlorination of its precursor, 2-hydroxy-4-methoxybenzaldehyde (B30951). chemicalbook.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 89938-56-7 |
| Molecular Formula | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol |
| Appearance | White to brown solid |
| Melting Point | 122–126 °C |
| Predicted Boiling Point | 299.2 ± 35.0 °C |
| Predicted Density | 1.377 ± 0.06 g/cm³ |
Table 2: Synthesis of this compound
| Precursor | Reagent | Reported Yield | Reference |
|---|
This synthetic route provides a high-yield pathway to this specific substituted salicylaldehyde, making it accessible for further investigation and application in advanced chemical research. chemicalbook.com
Table 3: Mentioned Chemical Compounds
| Compound Name | Other Name(s) |
|---|---|
| This compound | 5-Chloro-2-hydroxy-4-methoxybenzaldehyde |
| Salicylaldehyde | 2-Hydroxybenzaldehyde |
| Coumarin | - |
| Salan | - |
| Phenol (B47542) | - |
| Sodium hydroxide (B78521) | - |
| Chloroform (B151607) | - |
| Ethylenediamine | - |
| Salen | - |
| Hydroxylamine | - |
| Salicylaldoxime | - |
| Catechol | 1,2-dihydroxybenzene |
| Diethyl malonate | - |
| Malononitrile | - |
| 2-Iminochromene | - |
| Acetophenone | - |
| Chalcone | - |
| 2-Hydroxy-4-methoxybenzaldehyde | 4-Methoxysalicylaldehyde |
| N-Chloro-succinimide | NCS |
| 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | - |
| 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde | - |
| 2-Hydroxy-5-methoxybenzaldehyde | 5-Methoxysalicylaldehyde |
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-hydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMHVBPSRKMWLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276915 | |
| Record name | 5-Chloro-2-hydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89938-56-7 | |
| Record name | 5-Chloro-2-hydroxy-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89938-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-hydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Chloro 4 Methoxysalicylaldehyde and Its Analogues
Regioselective Functionalization Strategies
The ability to control the position of substituent introduction on a salicylaldehyde (B1680747) scaffold is paramount for the synthesis of target molecules with desired properties. Regioselective functionalization strategies are therefore a critical area of research.
Halogenation Protocols for Salicylaldehyde Derivatives, including Chlorination
The direct halogenation of salicylaldehyde and its derivatives is a common method for introducing halogen atoms onto the aromatic ring. The position of halogenation is dictated by the directing effects of the hydroxyl and formyl groups.
The chlorination of salicylaldehyde itself has been shown to be highly selective, yielding primarily 5-chlorosalicylaldehyde (B124248). google.com This process typically involves reacting salicylaldehyde with approximately an equimolar amount of chlorine. google.com The reaction can be monitored by measuring the specific gravity of the reaction mixture. google.com Purification of the resulting 5-chlorosalicylaldehyde often involves vacuum distillation to remove unreacted salicylaldehyde, followed by crystallization from an aqueous alcohol solution. google.com
Furthermore, the halogenation of salicylaldehyde derivatives plays a role in the synthesis of more complex molecules. For instance, various halogenated salicylaldehydes, including 5-chlorosalicylaldehyde and 3,5-dichlorosalicylaldehyde, have been used in the synthesis of ruthenium(II) polypyridyl complexes, which have been studied for their potential antiproliferative activities. nih.govresearchgate.net
| Starting Material | Reagents | Product | Notes |
| Salicylaldehyde | Chlorine (approx. equimolar) | 5-Chlorosalicylaldehyde | Highly selective reaction. google.com |
| Salicylaldehyde | Formaldehyde, Concentrated HCl, Quaternary ammonium (B1175870) salt (catalyst) | 5-Chloromethyl salicylaldehyde | Catalyst prevents product agglomeration. google.com |
| 5-Chlorosalicylaldehyde | [Ru(bpy)2Cl2] | {Δ/Λ-[Ru(bpy)2(5-Cl-sal)]BF4} | Used in the synthesis of Ru(II) complexes. nih.govresearchgate.net |
Alkoxylation Approaches for Salicylaldehyde Scaffolds, including Methoxylation
The introduction of alkoxy groups, particularly methoxy (B1213986) groups, onto a salicylaldehyde framework is crucial for modifying the electronic and steric properties of the molecule.
A common method for the methoxylation of phenolic hydroxyl groups is the Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide. For example, the methylation of salicylaldehyde can be carried out using methyl iodide in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethylformamide (DMF). sciencemadness.org
The synthesis of 4-methoxysalicylaldehyde can be achieved from resorcinol (B1680541) through a three-step process involving double methylation, formylation, and subsequent selective hydrolysis of the ortho-methoxy group. google.com The initial double methylation of resorcinol with dimethyl sulfate (B86663) yields m-dimethoxybenzene. google.com This is followed by a Vilsmeier-Haack formylation to introduce the aldehyde group. google.com
Furthermore, 5-(alkoxymethyl)salicylaldehydes can be synthesized from 5-(chloromethyl)salicylaldehyde by nucleophilic substitution of the chlorine atom with various alkoxides. lp.edu.ua This approach allows for the introduction of a variety of alkoxy groups at the 5-position of the salicylaldehyde ring. lp.edu.ua
| Starting Material | Reagents/Method | Product | Key Features |
| Salicylaldehyde | Methyl iodide, KOH, DMF | 2-Methoxybenzaldehyde | Williamson ether synthesis. sciencemadness.org |
| Resorcinol | 1. Dimethyl sulfate, base 2. Vilsmeier-Haack formylation 3. Selective hydrolysis | 4-Methoxysalicylaldehyde | Three-step synthesis. google.com |
| 5-(Chloromethyl)salicylaldehyde | Alkoxides | 5-(Alkoxymethyl)salicylaldehydes | Nucleophilic substitution. lp.edu.ua |
Multi-step Reaction Sequences for Aromatic Aldehyde Synthesis
The synthesis of complex aromatic aldehydes often requires multi-step reaction sequences that build upon fundamental organic reactions. These sequences allow for the precise construction of the target molecule from simpler, readily available starting materials.
Vilsmeier-Haack Formylation Pathways in Substituted Phenols
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including substituted phenols. chemistrysteps.comwikipedia.org The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halide such as phosphorus oxychloride (POCl₃). chemistrysteps.comijpcbs.com This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction. wikipedia.org
The Vilsmeier-Haack reaction is particularly effective for phenols and their derivatives due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring towards electrophilic attack. chemistrysteps.com The reaction generally leads to formylation at the position ortho or para to the hydroxyl group. The regioselectivity can be influenced by the presence of other substituents on the ring. For instance, the formylation of 4-methoxyphenol (B1676288) using the Vilsmeier-Haack reaction is a key step in the synthesis of 4-methoxysalicylaldehyde. google.com
Recent studies have also explored solvent-free conditions for the Vilsmeier-Haack reaction of phenols, using a mixture of DMF and thionyl chloride (SOCl₂), which can offer advantages in terms of reaction time and yield. ajrconline.org
Reimer-Tiemann Reaction Modifications for Salicylaldehyde Derivatives
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols to produce salicylaldehydes. numberanalytics.comwikipedia.org The reaction typically involves treating a phenol (B47542) with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as sodium hydroxide. numberanalytics.com The reactive species is dichlorocarbene, which is generated in situ.
While the traditional Reimer-Tiemann reaction is conducted in an aqueous medium, modifications have been developed to improve its scope and selectivity. google.com One significant modification involves carrying out the reaction under essentially anhydrous conditions in a hydrocarbon diluent with an aprotic solvent like N,N-dimethylformamide as a catalyst. google.com This anhydrous approach has been shown to favor the formation of the ortho-isomer, particularly for the synthesis of 3-substituted salicylaldehydes, where the para-isomer is often the major product in aqueous conditions. google.com
Variations of the Reimer-Tiemann reaction also allow for the synthesis of other derivatives. For example, using carbon tetrachloride (CCl₄) instead of chloroform can lead to the formation of salicylic (B10762653) acids. unacademy.com The reaction is effective for a range of hydroxy-aromatic compounds, including naphthols, and electron-rich heterocycles like pyrroles and indoles. wikipedia.org
Utilization of Anhydro Dimer Intermediates in Salicylaldehyde Synthesis
A strategic approach to the synthesis of substituted salicylaldehyde derivatives involves the use of anhydro dimer intermediates. google.comgoogleapis.com This method provides a way to protect the reactive aldehyde and phenol functionalities, allowing for chemical transformations to be performed on other parts of the molecule without undesired side reactions. googleapis.com
The process involves the formation of an anhydro dimer from a starting salicylaldehyde or its derivative. google.com Once the dimer is formed, one or more chemical conversions can be carried out on this stable intermediate. google.com Finally, hydrolysis of the modified anhydro dimer liberates the desired substituted salicylaldehyde derivative. google.com This methodology is particularly useful for synthesizing salicylaldehyde derivatives that are challenging to prepare through direct functionalization due to the interfering reactivity of the hydroxyl and aldehyde groups. googleapis.com
Optimization of Reaction Parameters and Yields in 5-Chloro-4-methoxysalicylaldehyde Synthesis
The efficient synthesis of this compound hinges on the meticulous optimization of various reaction parameters. The starting material for this transformation is typically 2-hydroxy-4-methoxybenzaldehyde (B30951). The primary challenge lies in the regioselective chlorination at the C5-position, which is activated by the hydroxyl and methoxy groups.
One documented method for the preparation of 5-chloro-2-hydroxy-4-methoxy-benzaldehyde involves a two-stage process. Initially, 2-hydroxy-4-methoxybenzaldehyde is treated with toluene-4-sulfonic acid in dichloromethane (B109758) at 20°C for 30 minutes. Subsequently, the reaction mixture is cooled to 0°C, and N-chlorosuccinimide (NCS) is added, with the reaction proceeding for 5 hours at a temperature range of 0-20°C. This procedure highlights the importance of temperature control and the choice of chlorinating agent for achieving the desired product.
The optimization of reaction parameters often involves a systematic study of temperature, reaction time, and the molar ratio of reactants. For analogous syntheses of substituted salicylaldehydes, it has been demonstrated that adjusting these parameters can significantly impact the yield and purity of the final product. For instance, in the synthesis of 5,5'-methylenebis(salicylaldehyde), optimizing the temperature and reaction time was crucial for maximizing the yield.
Catalyst Systems in Salicylaldehyde Derivatization
The derivatization of salicylaldehydes, particularly through electrophilic substitution reactions like chlorination, is profoundly influenced by the choice of catalyst. While highly activated phenols can undergo halogenation without a catalyst, achieving high regioselectivity often necessitates the use of a catalytic system. nih.gov Lewis acids are commonly employed catalysts in electrophilic aromatic halogenation to enhance the electrophilicity of the halogenating agent. nih.gov
In the context of synthesizing chlorinated phenols, various catalyst systems have been explored to control the regioselectivity. For the chlorination of phenols with sulfuryl chloride, sulfur-containing catalysts have been shown to be highly effective in directing the substitution to the para-position. encyclopedia.pub For instance, the use of dialkyl sulfides, cyclic sulfides, and dithiaalkanes as catalysts can lead to high para-selectivity. encyclopedia.pub While this is for para-selectivity, it underscores the principle that specific catalysts can steer the reaction towards a desired isomer.
Recent research has also focused on organocatalytic systems for regioselective halogenation. For example, secondary amine organocatalysts have been developed for the highly ortho-selective chlorination of anilines using sulfuryl chloride under mild conditions. core.ac.uk Similarly, a Lewis basic selenoether catalyst has been reported for the efficient ortho-selective electrophilic chlorination of phenols. nsf.gov These advancements in catalyst-controlled regioselectivity offer promising avenues for the synthesis of specifically substituted salicylaldehydes like this compound. The choice of catalyst can be critical in overcoming the inherent directing effects of the substituents on the aromatic ring to favor a particular isomer.
The following table summarizes various catalyst systems used in the halogenation of phenolic compounds, which can be considered for optimizing the synthesis of this compound.
| Catalyst System | Halogenating Agent | Substrate Type | Key Outcome |
| Lewis Acids (e.g., AlCl₃, FeCl₃) | Cl₂, Br₂ | Benzene (B151609) derivatives | General halogenation, requires less reactive substrates |
| Sulfur-containing catalysts (e.g., dialkyl sulfides) | SO₂Cl₂ | Phenols | High para-selectivity |
| Secondary Amine Organocatalyst | SO₂Cl₂ | Anilines | High ortho-selectivity |
| Lewis Basic Selenoether Catalyst | NCS | Phenols | High ortho-selectivity |
Solvent Effects and Reaction Conditions for Enhanced Selectivity
The choice of solvent plays a pivotal role in the outcome of chemical reactions, influencing reaction rates, selectivity, and even the reaction mechanism. In the synthesis of this compound and its analogues, the solvent can significantly affect the regioselectivity of the chlorination step.
Halogenation of phenols is known to be faster in polar solvents. nih.gov This is attributed to the stabilization of charged intermediates formed during the electrophilic aromatic substitution process. For instance, the halogenation of phenol with bromine proceeds differently in solvents of varying polarity; in low polarity solvents like chloroform or carbon disulfide at low temperatures, monobromophenols are the major products. nsf.gov
The use of specific solvents can also help to avoid unwanted side reactions. For example, many traditional chlorination reactions have been carried out in chlorinated solvents like dichloromethane (CH₂Cl₂), chloroform (CHCl₃), and carbon tetrachloride (CCl₄). researchgate.net However, due to safety and environmental concerns, alternative solvents are increasingly being explored. Ionic liquids have been proposed as a greener reaction medium and have been shown to promote chlorination reactions. researchgate.net
Furthermore, the reaction conditions, such as pH, can have a dramatic effect on the rate and selectivity of chlorination, especially in aqueous media. The chlorination of phenols is highly pH-dependent, with the maximum rate often observed in the neutral to slightly alkaline range. gfredlee.com This is due to the equilibrium between the phenol and the more reactive phenoxide ion.
The table below illustrates the effect of different solvents on halogenation reactions of aromatic compounds, providing insights applicable to the synthesis of this compound.
| Solvent | Halogenating Agent | Substrate | Observation |
| Dichloromethane | N-chlorosuccinimide | 2-Hydroxy-4-methoxybenzaldehyde | A suitable solvent for the synthesis of the target compound. |
| Polar Solvents | Bromine | Phenol | Faster reaction rates compared to nonpolar solvents. nih.gov |
| Low Polarity Solvents (e.g., CHCl₃, CS₂) | Bromine | Phenol | Formation of monohalogenated products is favored. nsf.gov |
| Ionic Liquids | Chlorine | Aromatic Compounds | Can act as a promoter for chlorination. researchgate.net |
Derivatization Chemistry and Ligand Design Principles Involving 5 Chloro 4 Methoxysalicylaldehyde
Schiff Base Formation with 5-Chloro-4-methoxysalicylaldehyde
The most prominent reaction of this compound is its condensation with primary amines to form Schiff bases. This reaction is a cornerstone in the development of new ligand frameworks.
The reaction of this compound with various primary amines leads to the formation of iminophenol ligands, commonly known as anil-type Schiff bases. nih.gov This condensation reaction typically involves refluxing equimolar amounts of the aldehyde and the respective amine in a suitable solvent, such as ethanol (B145695). nih.govnih.gov The general synthetic route is straightforward and allows for the introduction of a wide range of substituents on the imine nitrogen.
A series of Schiff bases have been synthesized by reacting 5-chloro-salicylaldehyde with different primary amines. nih.gov For instance, the reaction with 4-fluoro-benzylamine yields (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol. nih.gov Similarly, reaction with 5-chloro-2-aminobenzoic acid in the presence of glacial acetic acid produces 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid. nih.gov The formation of the characteristic azomethine group (-CH=N-) is a key feature of these compounds. nih.gov
Table 1: Examples of Anil-type Schiff Bases Derived from this compound
| Amine Reactant | Resulting Schiff Base | Reference |
| Various primary amines | Series of 26 Schiff bases | nih.gov |
| 4-fluoro-benzylamine | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | nih.gov |
| 5-chloro-2-aminobenzoic acid | 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | nih.gov |
The structural diversity of the resulting Schiff base ligands is readily achieved by varying the primary amine reactant. This allows for the introduction of a wide array of functional groups and steric bulk, which in turn influences the electronic properties and coordination behavior of the ligand. nih.gov
The use of different amine reactants, such as those containing additional donor atoms, can lead to the formation of polydentate ligands. For example, the reaction of substituted salicylaldehydes with ethanolamine (B43304) or propanolamine (B44665) results in tridentate dianionic Schiff bases. researchgate.net This highlights the principle of using the amine component to introduce further coordination sites and control the denticity of the resulting ligand.
Hydrazone and Thiosemicarbazone Derivatizations from this compound
Beyond simple anil-type Schiff bases, this compound is a key starting material for the synthesis of hydrazone and thiosemicarbazone ligands. These derivatives often exhibit interesting coordination chemistry and have been explored for their potential biological activities.
Hydrazone ligands are synthesized through the condensation reaction of this compound with various hydrazide derivatives. This reaction is analogous to Schiff base formation and provides a modular approach to new ligand structures. The general strategy involves reacting the aldehyde with a substituted hydrazide, leading to a ligand containing the -C=N-NH-C=O- functional group.
For example, novel benzoylhydrazones have been synthesized by condensing 5-methoxysalicylaldehyde with benzhydrazides carrying different substituents at the 4th position. researchgate.net Although this example uses the 5-methoxy derivative, the principle is directly applicable to the 5-chloro-4-methoxy analogue. The introduction of various substituents on the salicylaldehyde (B1680747) and hydrazide components can significantly modify the properties of the resulting hydrazone. researchgate.net
Thiosemicarbazones are another important class of ligands derived from this compound. These are typically prepared by reacting the aldehyde with a thiosemicarbazide (B42300). The resulting thiosemicarbazone ligand contains the -C=N-NH-C(=S)-NH2 moiety, which offers multiple coordination sites (N, S donors).
The synthesis of thiosemicarbazones from salicylaldehyde derivatives is a well-established method. For example, a series of 5-methoxysalicylaldehyde appended thiosemicarbazones were obtained from the reaction between 5-methoxysalicylaldehyde and (un)substituted thiosemicarbazides. researchgate.net Similarly, 5-chlorosalicylaldehyde (B124248) can be reacted with hydrazinecarbothioamide in ethanol to produce 5-chloro-2-hydroxybenzaldehyde thiosemicarbazone. nih.gov The reaction of N-(4-methoxybenzyl) thiosemicarbazide with various aldehydes has also been used to prepare thiosemicarbazone ligands. mdpi.com
Table 2: Examples of Thiosemicarbazone Derivatives
| Aldehyde Reactant | Thioemicarbazide Reactant | Resulting Thiosemicarbazone | Reference |
| 5-methoxysalicylaldehyde | (un)substituted thiosemicarbazides | 5-methoxysalicylaldehyde appended thiosemicarbazones | researchgate.net |
| 5-chlorosalicylaldehyde | hydrazinecarbothioamide | 5-chloro-2-hydroxybenzaldehyde thiosemicarbazone | nih.gov |
| 2-fluoro-4-hydroxybenzaldehyde | N-(4-methoxybenzyl) thiosemicarbazide | N-(4-Methoxybenzyl)-(2-fluoro-4-hydroxybenzaldehyde)-thiosemicarbazone | mdpi.com |
| pyridine-3-carbaldehyde derivatives | thiosemicarbazide | Various pyridine-3-carbaldehyde thiosemicarbazones | grafiati.com |
Other Functional Group Transformations and Advanced Derivatives of this compound
While Schiff base, hydrazone, and thiosemicarbazone formations are the most common derivatizations, the aldehyde and phenolic hydroxyl groups of this compound can potentially undergo other functional group transformations to yield more advanced derivatives. However, based on the provided search results, detailed examples of other specific functional group transformations and advanced derivatives of this compound are not extensively documented. The primary focus in the literature appears to be on the derivatization of the aldehyde group to form various imine-based ligands.
Coordination Chemistry and Metal Complexation Research of 5 Chloro 4 Methoxysalicylaldehyde Derivatives
Ligand Binding Modes and Geometries in Metal Complexes
The coordination behavior of Schiff base ligands derived from 5-Chloro-4-methoxysalicylaldehyde is largely dictated by the nature of the donor atoms present in the ligand structure and the specific metal ion involved.
O, N, S Donor Atom Coordination in Transition Metal Complexes
Schiff bases are renowned for their capacity to form stable coordination complexes with a variety of transition metals. nih.gov The presence of imine or azomethine (-C=N-) nitrogen, in addition to other donor atoms like oxygen and sulfur, facilitates this complexation. nih.govresearchgate.net These ligands, often containing O, N, and S donor atoms, can act as chelating agents, binding to a central metal ion through multiple points of attachment.
For instance, Schiff base ligands derived from the condensation of an aldehyde with a primary amine readily form complexes where the azomethine nitrogen and a deprotonated phenolic oxygen from the salicylaldehyde (B1680747) moiety coordinate to the metal center. researchgate.net This O, N coordination is a common feature in many transition metal complexes. The incorporation of a sulfur atom, typically from a thiosemicarbazide (B42300) or a similar precursor, introduces an additional coordination site, leading to O, N, S tridentate chelation. The geometry of the resulting complex, whether it be octahedral, tetrahedral, or square planar, is influenced by the coordination number of the metal ion and the steric and electronic properties of the ligand. researchgate.netresearchgate.net
Influence of Substituents on Coordination Stereochemistry and Stability
The substituents on the salicylaldehyde and amine precursors play a crucial role in determining the stereochemistry and stability of the resulting metal complexes. The chloro and methoxy (B1213986) groups on the this compound ring, for example, can influence the electron density of the coordinating oxygen atom and, by extension, the strength of the metal-ligand bond.
Synthesis and Characterization of Metal Chelates with this compound-derived Ligands
The synthesis of metal complexes from this compound-derived ligands typically involves the reaction of the pre-synthesized Schiff base with a suitable metal salt in an appropriate solvent. chemrevlett.com
Mononuclear, Dinuclear, and Polynuclear Coordination Assemblies
The resulting metal complexes can exhibit a range of nuclearities, from simple mononuclear species to more complex dinuclear and polynuclear assemblies. nih.gov Mononuclear complexes consist of a single metal center coordinated to one or more ligands. Dinuclear complexes, containing two metal centers, can be formed when the ligand possesses bridging capabilities, allowing it to coordinate to two metal ions simultaneously. nih.gov Polynuclear complexes, with three or more metal centers, can arise from more intricate ligand designs or through self-assembly processes. nih.gov The formation of these different assemblies is influenced by the ligand-to-metal ratio, the coordination preferences of the metal ion, and the reaction conditions. nih.gov
Complexation with Specific Metal Ions
Schiff base ligands derived from this compound have been shown to form complexes with a wide variety of metal ions, including:
Ni(II), Co(II), and Cu(II): These first-row transition metals readily form complexes with Schiff base ligands. chemrevlett.comnih.gov The resulting complexes often exhibit square planar or octahedral geometries, depending on the coordination number. researchgate.netresearchgate.net For example, a tetranuclear copper(II) complex with a Schiff base derived from 5-chlorosalicylaldehyde (B124248) has been synthesized and characterized. google.com
Fe(III): Iron(III) complexes with tetradentate Schiff base ligands have been synthesized and characterized. nih.gov These complexes can exhibit interesting electrochemical and biological properties. nih.govacs.org
Zn(II): Zinc(II) complexes with these ligands are also common and are often studied for their potential biological applications. researchgate.netchemrevlett.com
Other Metal Ions: Research has also explored the complexation of these ligands with other metal ions such as Sn(IV), Zr(IV), and V(V), expanding the scope of their coordination chemistry.
The characterization of these metal complexes is typically carried out using a variety of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR, mass spectrometry, and single-crystal X-ray diffraction. nih.govnih.govnih.gov These methods provide valuable information about the coordination environment of the metal ion, the geometry of the complex, and the nature of the metal-ligand bonding.
Table 1: Coordination Complexes of this compound Derivatives
| Metal Ion | Ligand Type | Coordination Geometry | Nuclearity | Research Focus |
|---|---|---|---|---|
| Cu(II) | Schiff Base | Square Planar, Octahedral | Mononuclear, Dinuclear, Tetranuclear | Anticancer activity, Magnetic properties. researchgate.netgoogle.com |
| Fe(III) | Schiff Base | Octahedral | Mononuclear | Anticancer agents, Redox behavior. nih.govacs.org |
| Ni(II) | Schiff Base | Square Planar, Octahedral | Mononuclear | Biological activity. chemrevlett.comnih.gov |
| Co(II) | Schiff Base | Octahedral | Mononuclear | Biological activity. chemrevlett.comnih.gov |
| Zn(II) | Schiff Base | Tetrahedral | Mononuclear | Antimicrobial and antitumor properties. researchgate.netchemrevlett.com |
Intramolecular Interactions and Supramolecular Architectures in Complexes
Furthermore, non-covalent interactions such as π-π stacking, C-H···π interactions, and halogen bonding can lead to the formation of extended supramolecular architectures in the solid state. nih.gov These interactions govern the packing of the molecules in the crystal lattice and can influence the material's bulk properties. The study of these supramolecular assemblies is a burgeoning area of research, with potential applications in crystal engineering and materials science. nih.gov
Role of Intramolecular Hydrogen Bonding in Complex Stability and Structure
Intramolecular hydrogen bonds are a cornerstone in the structural chemistry of Schiff bases derived from salicylaldehydes. In ligands prepared from substituted salicylaldehydes, a characteristic intramolecular hydrogen bond often exists between the phenolic hydroxyl group and the imine nitrogen atom (O-H···N). This interaction is crucial for the pre-organization of the ligand, facilitating its coordination to a metal center.
In the context of metal complexes, intramolecular hydrogen bonds can lock the conformation of the coordinated ligand, thereby enhancing the thermodynamic stability of the complex. This is often observed in complexes where co-ligands, such as water or other solvent molecules, are present in the coordination sphere. These co-ligands can participate in hydrogen bonding with the Schiff base ligand or other parts of the complex, creating a network of interactions that rigidifies the structure.
While direct experimental data for metal complexes of this compound Schiff bases are not available, it is reasonable to extrapolate from these related structures. The presence of the chloro and methoxy substituents on the salicylaldehyde ring is expected to modulate the acidity of the phenolic proton and the basicity of the imine nitrogen, thereby influencing the strength of the intramolecular hydrogen bonds and, consequently, the stability of the resulting metal complexes.
Table 1: Representative Intramolecular Hydrogen Bond Parameters in Related Schiff Base Ligands
| Compound/Ligand | Hydrogen Bond Type | Donor-H (Å) | H···Acceptor (Å) | Donor···Acceptor (Å) | Angle (°) | Reference |
| Schiff base of 2-hydroxy-4-methoxybenzaldehyde (B30951) | O-H···N | 0.86 | 1.87 | 2.602(2) | 140.7 | mdpi.com |
| N′-(5-Chloro-2-hydroxybenzylidene)-4-methoxybenzohydrazide | O-H···N | — | — | — | — | nih.gov |
| N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide | O-H···N | — | — | — | — | nih.gov |
Note: Detailed bond parameters for the hydrazone derivatives were not provided in the abstracts.
Supramolecular Assembly via π-π Stacking and Weak Interactions
Beyond the individual molecule, the crystal packing of metal complexes derived from this compound is directed by a variety of weaker, non-covalent interactions. These interactions, including π-π stacking, C-H···π interactions, and other weak hydrogen bonds (e.g., C-H···O, C-H···Cl), are instrumental in the formation of one-, two-, or three-dimensional supramolecular architectures.
The aromatic rings of the Schiff base ligands provide ideal platforms for π-π stacking interactions. These interactions occur when the electron-rich π systems of adjacent aromatic rings align, contributing to the stabilization of the crystal lattice. The presence of substituents on the aromatic rings, such as the chloro and methoxy groups in this compound, can influence the nature and strength of these stacking interactions by modifying the electron density of the aromatic ring.
In a Schiff base derived from 5-chloro-2-methoxyaniline, the crystal structure reveals molecules forming stacks along a crystallographic axis, with C-H···π and C-H···Cl contacts between the stacks nih.gov. This illustrates how multiple weak interactions can work in concert to build up a complex supramolecular assembly. The dihedral angle between the benzene (B151609) rings in such molecules is a critical parameter that determines the efficacy of the π-π overlap nih.gov.
For instance, studies on coordination polymers have demonstrated that strong π···π interactions can be found between neighboring bipyridine molecules used as auxiliary ligands, leading to the formation of one-dimensional zig-zag chains. The stacking mode (e.g., AA or AB) in layered structures is also dictated by these subtle intermolecular forces.
While specific examples for this compound complexes are not present in the reviewed literature, the principles derived from analogous systems strongly suggest that their solid-state structures will be rich in such non-covalent interactions. The interplay between the coordination geometry of the metal ion and the various weak interactions will ultimately determine the final supramolecular architecture.
Table 2: Examples of Weak Interactions in the Crystal Structures of Related Compounds
| Compound | Interaction Type | Key Features | Reference |
| (Z)-6-[(5-chloro-2-methoxyanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one | C-H···π, C-H···Cl | Molecules form stacks with contacts between them. | nih.gov |
| Zinc coordination polymer with 2,2'-bipyridine | π···π interactions | Strong interactions between neighboring 2,2'-bipy molecules form a 1D chain. | |
| N′-(5-Chloro-2-hydroxybenzylidene)-4-methoxybenzohydrazide | N-H···O hydrogen bonds | Molecules are linked into chains running along the c-axis. | nih.gov |
| N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide | N-H···O hydrogen bonds | Molecules form chains along the b-direction via intermolecular bonds. | nih.gov |
Catalytic Applications of 5 Chloro 4 Methoxysalicylaldehyde Derived Complexes
Ligand Structure-Catalytic Activity Relationships in 5-Chloro-4-methoxysalicylaldehyde Complexes
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Biological and Biomedical Research Applications of 5 Chloro 4 Methoxysalicylaldehyde Derivatives
Mechanisms of Bioactivity in Cellular Systems
The biological activity of 5-chloro-4-methoxysalicylaldehyde derivatives is diverse, impacting various cellular processes. Research has primarily focused on their effects on cancer cells, their ability to inhibit specific enzymes, and their broad-spectrum antimicrobial properties.
Antiproliferative and Cytotoxic Effects against Cancer Cell Lines
Derivatives of this compound have shown notable antiproliferative and cytotoxic effects against a range of cancer cell lines. Studies have demonstrated their potential in targeting leukemia, breast, colon, lung, and other cancer types.
Schiff base derivatives, in particular, have been a major focus. For instance, a novel Schiff base ligand synthesized from 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid exhibited promising cytotoxic activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF), with an IC50 of 446.68 µg/mL, while showing less toxicity to normal human gingival fibroblasts (NHGF). nih.gov The anticancer mechanism of these Schiff bases is often attributed to the presence of the azomethine group (-HC=N-). nih.gov
Copper complexes of these Schiff bases have also been investigated. A 5-chlorosalicylaldehyde (B124248) Schiff base tetranuclear copper complex has been proposed as a potential therapeutic agent for human colorectal cancer, human lung adenocarcinoma, and human colon cancer, showing high anticancer activity. google.com Similarly, Cu(II) complexes with quinazolinone Schiff base derivatives have demonstrated enhanced anticancer activity compared to the ligands alone, with cytotoxic effects observed against human breast (MCF-7) and lung (A549) cancer cell lines. mdpi.com
Furthermore, novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives have been synthesized and evaluated as tubulin polymerization inhibitors. nih.gov One derivative, in particular, showed strong antiproliferative activity against Caco-2, HCT-116, MDA-MB-231, and MCF-7 cell lines with GI50 values of 3.3, 5.9, 10.7, and 5.8 μM, respectively. nih.gov The presence of a chloride atom at the para position of a specific ring in these derivatives was found to contribute to their strong antiproliferative activity. nih.gov
The antiproliferative activity of these compounds is often evaluated using the MTT assay, which measures cell viability. mdpi.comacs.org The results are typically expressed as GI50 (the concentration that causes 50% growth inhibition) or IC50 (the concentration that inhibits 50% of the cellular process) values. nih.govnih.gov
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid Schiff base | Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) | IC50: 446.68 µg/mL | nih.gov |
| 5-chlorosalicylaldehyde Schiff base tetranuclear copper complex | Human colorectal, lung adenocarcinoma, and colon cancer | High anticancer activity | google.com |
| Novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivative (compound 33) | Caco-2, HCT-116, MDA-MB-231, MCF-7 | GI50: 3.3, 5.9, 10.7, 5.8 μM | nih.gov |
| Cu(II) quinazolinone Schiff base complexes | MCF-7 (breast), A549 (lung) | Cytotoxic effects observed | mdpi.com |
| Quinazoline-chalcone 14g | K-562 (leukemia), RPMI-8226 (leukemia), HCT-116 (colon), LOX IMVI (melanoma), MCF7 (breast) | GI50: 0.622–1.81 μM | nih.gov |
| Silyl derivative of mucobromic acid (3a) | HCT-116 (colon) | IC50: 1.3 μM | mdpi.com |
| Silyl derivative of mucobromic acid (3d) | HCT-116 (colon) | IC50: 1.6 μM | mdpi.com |
Enzyme Inhibition Studies (e.g., Phenoloxidase Inhibition)
Derivatives of this compound have been investigated for their ability to inhibit various enzymes. Salicylaldehyde (B1680747) derivatives are known to interact with enzymes like aldolases and transaminases, influencing their activity.
While specific studies on the phenoloxidase inhibition by this compound derivatives are not extensively detailed in the provided search results, the broader class of salicylaldehyde derivatives has been studied for enzyme inhibition. For example, 2-hydroxy-4-methoxybenzaldehyde (B30951) has been identified as a potent tyrosinase inhibitor. thegoodscentscompany.com
Furthermore, structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have identified them as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in various diseases including cancer. nih.gov This suggests that derivatives of this compound could also be explored for their inhibitory effects on a range of enzymes.
Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)
Schiff bases derived from 5-chloro-salicylaldehyde have demonstrated significant antimicrobial properties. A series of these Schiff bases were synthesized and tested for their antibacterial activity against strains such as Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, and Staphylococcus aureus, and for antifungal activity against Aspergillus niger, Candida albicans, and Trichophyton rubrum. nih.gov One particular derivative, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, showed notable antimicrobial activity with low Minimum Inhibitory Concentrations (MICs) against several of these microbes. nih.gov
The antimicrobial mechanism of these derivatives is thought to involve interaction with bacterial receptors, potentially disrupting their normal function. Some derivatives have shown lower MIC values compared to standard antibiotics like nitrofurantoin (B1679001) against certain strains of Staphylococcus aureus and Escherichia coli.
Metal complexes of these Schiff bases often exhibit enhanced antimicrobial activity. For instance, lanthanide(III) complexes of a Schiff base derived from salicylaldehyde and 4-methoxyaniline were found to be more active than the free ligand against various bacteria and fungi. jocpr.com
In the context of antifungal activity, 2-hydroxy-4-methoxybenzaldehyde, a related compound, has been shown to be an effective antifungal agent against Fusarium graminearum, a pathogen that affects wheat grains. nih.gov Its mechanism involves damaging the cell membrane of the fungus. nih.gov While direct studies on the antiviral properties of this compound derivatives were not prominent in the search results, the broad antimicrobial spectrum of the related Schiff bases suggests potential for further investigation in this area.
Table 2: Antimicrobial Activity of 5-Chloro-salicylaldehyde Schiff Base Derivatives
| Derivative | Target Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | B. subtilis | 45.2 | nih.gov |
| E. coli | 1.6 | nih.gov | |
| P. fluorescence | 2.8 | nih.gov | |
| S. aureus | 3.4 | nih.gov | |
| A. niger | 47.5 | nih.gov |
Photodynamic Therapy (PDT) Sensitization Enhancement
While the search results did not yield specific studies focusing on the use of this compound derivatives for enhancing photodynamic therapy (PDT) sensitization, this remains a plausible area for future research. The core structure of these compounds, with its potential for modification, could be adapted to create effective photosensitizers.
Structure-Activity Relationship (SAR) Studies in Biological Systems
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity. These studies help in designing more potent and selective compounds.
For anticancer applications, SAR analyses have indicated that modifications to the salicylaldehyde scaffold can significantly impact anticancer activity, enhancing both potency and selectivity against specific cancer types. For example, in a series of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives, the type and position of substituents on the aromatic rings were found to be critical for their antiproliferative effects. nih.gov The presence of a chloride atom at a particular position was shown to be beneficial for activity against several cancer cell lines. nih.gov
In the context of antimicrobial activity, SAR studies of Schiff bases derived from 5-chloro-salicylaldehyde have revealed that the nature of the amine substituent plays a significant role in determining the antimicrobial spectrum and potency. nih.gov The presence of a fluorine atom in one of the most active compounds highlights the importance of specific substitutions. nih.gov
The synthesis of a variety of derivatives with different functional groups allows for a systematic investigation of how these changes affect biological outcomes, guiding the development of more effective therapeutic agents. nih.govnih.gov
Theoretical and Computational Chemistry Studies of 5 Chloro 4 Methoxysalicylaldehyde and Its Derivatives
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations have become a cornerstone in the study of molecular systems, offering profound insights into the geometric and electronic properties of molecules like 5-Chloro-4-methoxysalicylaldehyde. These methods are rooted in solving the Schrödinger equation, which, while exact, is computationally intensive for polyatomic systems. openaccessjournals.com Consequently, a range of approximative methods has been developed and applied. openaccessjournals.com
Density Functional Theory (DFT) Applications for Geometry Optimization and Conformations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. openaccessjournals.comwikipedia.org It is frequently employed for geometry optimization, a process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. acs.org For molecules like this compound, this involves determining the most stable conformation by calculating bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. acs.orgnih.gov
DFT calculations on salicylaldehyde (B1680747) derivatives often reveal the presence of strong intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. ias.ac.inresearchgate.net This interaction is crucial in stabilizing a planar conformation of the molecule. researchgate.net The substitution pattern on the aromatic ring, such as the chloro and methoxy (B1213986) groups in this compound, influences the electron distribution and, consequently, the geometry of the molecule and the strength of the hydrogen bond. acs.org
Studies on related substituted benzaldehydes have shown that different conformers can exist, for example, based on the orientation of the methoxy group relative to the aldehyde group. ias.ac.in DFT calculations can determine the relative energies of these conformers, identifying the most stable form.
Table 1: Representative Optimized Geometrical Parameters for a Salicylaldehyde Derivative using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl | ~1.74 Å |
| C-O (methoxy) | ~1.36 Å | |
| C=O (aldehyde) | ~1.22 Å | |
| O-H (hydroxyl) | ~0.97 Å | |
| Bond Angle | C-C-O (aldehyde) | ~124° |
| C-C-O (hydroxyl) | ~120° | |
| Dihedral Angle | C-C-C-O (aldehyde) | ~180° (planar) |
Note: The values presented are typical and illustrative for a substituted salicylaldehyde and may not represent the exact values for this compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov
For salicylaldehyde derivatives, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring and the substituents, while the LUMO is often a π*-orbital with significant contributions from the carbonyl group. nih.gov The HOMO-LUMO gap can be correlated with the electronic transitions observed in UV-Vis spectroscopy. A smaller gap generally implies that the molecule can be more easily excited. nih.gov
Computational analysis of the HOMO and LUMO provides insights into intramolecular charge transfer (ICT) processes. nih.gov In this compound, the electron-donating methoxy group and the electron-withdrawing chloro and aldehyde groups create a push-pull system that facilitates ICT upon photoexcitation. This charge transfer is fundamental to the molecule's photophysical properties.
Table 2: Illustrative Frontier Orbital Energies and Related Parameters
| Parameter | Description | Typical Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 eV |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 4.5 eV |
Note: These values are representative for a substituted salicylaldehyde and serve for illustrative purposes.
Spectroscopic Property Prediction and Correlation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic properties. By calculating these properties and comparing them with experimental spectra, researchers can validate the computed molecular structure and gain a deeper understanding of the spectral features. nih.gov
Vibrational Frequencies (FT-IR, FT-Raman)
Theoretical vibrational analysis is a powerful tool for interpreting and assigning the bands observed in Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. DFT calculations are commonly used to compute the harmonic vibrational frequencies of the optimized molecular structure. ias.ac.in These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.
For this compound, the vibrational spectrum would exhibit characteristic bands corresponding to:
O-H stretching: This band is often broad in the experimental IR spectrum due to strong intramolecular hydrogen bonding. ias.ac.in
C-H stretching: Aromatic and aldehydic C-H stretching vibrations appear at distinct frequencies. ias.ac.in
C=O stretching: The carbonyl stretch is a strong, characteristic band in the IR spectrum. Its position is sensitive to electronic effects from the ring substituents. researchgate.net
C-O stretching: Vibrations from the methoxy and phenolic C-O bonds.
C-Cl stretching: The vibration associated with the carbon-chlorine bond.
Ring vibrations: Various stretching and bending modes of the benzene ring.
By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific atomic motions, allowing for a complete and reliable interpretation of the experimental spectra. ias.ac.in
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, have become an important aid in structure elucidation. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for predicting the 1H and 13C NMR chemical shifts of organic molecules. researchgate.net
The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS). These predictions can help in the assignment of complex spectra and in confirming the proposed structure. researchgate.net For this compound, key predicted shifts would include those for the aldehydic proton, the aromatic protons, the hydroxyl proton (which is significantly downfield due to hydrogen bonding), and the methoxy group protons. researchgate.netresearchgate.net
UV-Vis Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths that underlie UV-Vis absorption spectra. nih.gov The calculations provide information about the vertical electronic transitions from the ground state to various excited states.
For a molecule like this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of higher intensity, involve the promotion of an electron from a bonding π-orbital to an antibonding π-orbital within the aromatic system. The n → π transition, usually weaker, involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π*-orbital. The calculated transition energies (often expressed in nm) and their corresponding oscillator strengths can be directly compared to the absorption maxima (λmax) and intensities in the experimental UV-Vis spectrum, allowing for the assignment of the observed electronic bands. nih.gov
Molecular Electrostatic Potential (MEP) and Reactivity Descriptors
Theoretical calculations are instrumental in predicting the chemical behavior of molecules. Molecular Electrostatic Potential (MEP) and global reactivity descriptors, often calculated using Density Functional Theory (DFT), are fundamental to this understanding.
The Molecular Electrostatic Potential (MEP) map is a vital tool for identifying the sites of electrophilic and nucleophilic attack on a molecule. It visualizes the charge distribution on the molecular surface. Different colors on the MEP map represent varying potential values:
Red: Indicates regions of most negative potential, rich in electrons, and are favorable sites for electrophilic attack.
Blue: Represents regions of most positive potential, which are electron-deficient and susceptible to nucleophilic attack.
Green: Denotes areas with zero or neutral potential.
For aromatic aldehydes, the negative potential (red) is typically concentrated around the oxygen atoms of the carbonyl and hydroxyl/methoxy groups due to the high electronegativity of oxygen. The area around the aldehydic proton and the aromatic hydrogens is generally more positive (blue/green).
Global Reactivity Descriptors are parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors quantify the reactivity and stability of a molecule. The HOMO-LUMO energy gap is a particularly important parameter; a smaller gap suggests higher reactivity and lower kinetic stability.
For the related isomer, 5-chloro-3-methoxy-4-hydroxybenzaldehyde, quantum chemical calculations revealed a HOMO-LUMO energy gap that was smaller than that of its parent compound, vanillin, indicating that the addition of the chloro group enhances the molecule's reactivity. Similar effects would be anticipated for this compound.
Key reactivity descriptors include:
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap signifies higher reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; indicates a higher tendency to react. |
| Electrophilicity Index (ω) | χ²/(2η) | Measures the propensity of a species to accept electrons. A higher value indicates a good electrophile. |
These theoretical parameters provide a quantitative basis for predicting how this compound and its derivatives will interact in chemical reactions.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. Hirshfeld Surface Analysis is a powerful computational method used to visualize and quantify these interactions within a crystal. The analysis generates a surface around a molecule, colored to show different properties of the closest intermolecular contacts.
The Hirshfeld surface is typically mapped with functions like dnorm, which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds. Two-dimensional "fingerprint plots" are derived from the surface, providing a quantitative summary of the different types of intermolecular contacts.
Common intermolecular contacts observed in similar structures include:
| Contact Type | Description | Percentage Contribution (Example) |
| H···H | Interactions between hydrogen atoms. | Often the most abundant contact, typically 40-50%. |
| C···H / H···C | Interactions involving carbon and hydrogen atoms, including C-H···π interactions. | Significant contribution, often around 20-25%. |
| O···H / H···O | Includes classical and weak hydrogen bonds involving oxygen. | Important for forming dimers and chains, often 8-15%. |
| Cl···H / H···Cl | Interactions involving the chlorine atom, acting as a weak hydrogen bond acceptor. | A notable contributor in chlorinated compounds, often 5-10%. |
| π–π Stacking | Interactions between aromatic rings, visualized by "bow-tie" patterns on a shape-indexed Hirshfeld surface. | Contributes to the stability of the crystal packing. |
The analysis of these interactions is critical for understanding the physicochemical properties of the solid state, such as melting point, solubility, and polymorphism. The presence of the chlorine atom and multiple oxygen atoms in this compound suggests that its crystal packing would be heavily influenced by a combination of hydrogen bonding, halogen interactions, and π–π stacking.
Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 5 Chloro 4 Methoxysalicylaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 5-Chloro-4-methoxysalicylaldehyde. By analyzing the magnetic properties of its atomic nuclei, researchers can map out the connectivity and chemical environment of each atom within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
Proton (¹H) NMR spectroscopy of this compound, typically conducted in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals distinct signals for each type of proton. The aromatic protons exhibit characteristic shifts in the downfield region, influenced by the electron-withdrawing effects of the chloro and aldehyde groups and the electron-donating effect of the methoxy (B1213986) group. The aldehyde proton appears as a singlet at a significantly downfield chemical shift, typically around 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The methoxy protons present as a sharp singlet further upfield, usually around 3.8-4.0 ppm.
Carbon-13 (¹³C) NMR spectroscopy provides complementary information on the carbon framework of the molecule. oregonstate.edu The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic downfield chemical shift, often exceeding 190 ppm. rsc.org The aromatic carbons show a range of chemical shifts determined by the attached substituents. The carbon bearing the hydroxyl group is shifted downfield, while the carbon attached to the methoxy group is also significantly deshielded. The presence of the chlorine atom further influences the chemical shifts of the adjacent carbons.
A representative, though not specific to this exact molecule, ¹H NMR data for a related compound, 5-chloro-2-hydroxy-4-methoxy-benzaldehyde, in DMSO-d6 shows a methoxy signal at 3.91 ppm. chemicalbook.com
Table 1: Representative NMR Data for Similar Salicylaldehyde (B1680747) Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 |
| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 |
| ¹H | Methoxy (-OCH₃) | 3.8 - 4.0 |
| ¹³C | Carbonyl (C=O) | > 190 |
| ¹³C | Aromatic (Ar-C) | 110 - 160 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, DEPT)
To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network, researchers employ a suite of two-dimensional (2D) NMR experiments.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. For this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. For instance, the signal for each aromatic CH group can be precisely identified by correlating its proton and carbon chemical shifts.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. This helps to confirm the presence of the methoxy group (CH₃) and the aromatic CH groups.
Together, these advanced NMR techniques provide a comprehensive and detailed picture of the molecular structure of this compound in solution. youtube.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp band corresponding to the C=O stretching vibration of the aldehyde group is typically observed in the region of 1650-1700 cm⁻¹. The O-H stretching vibration of the phenolic hydroxyl group usually appears as a broad band in the 3200-3600 cm⁻¹ region. The C-O stretching of the methoxy group and the aromatic ring C-C stretching vibrations give rise to bands in the fingerprint region (below 1500 cm⁻¹). The C-Cl stretching vibration is also expected in the lower frequency region of the spectrum.
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. The C=O stretch is also a prominent feature in the Raman spectrum. Aromatic ring vibrations are often strong in Raman spectra, aiding in the analysis of the substitution pattern. For a similar compound, 3-chloro-4-methoxybenzaldehyde, Fourier-transform laser Raman spectral measurements were made in the 3500-50 cm⁻¹ range. nih.gov
Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to perform a normal coordinate analysis. This allows for a detailed assignment of the observed vibrational bands to specific molecular motions. nih.govresearchgate.net For instance, in a study of 3-chloro-4-methoxybenzaldehyde, an infrared doublet near 1700 cm⁻¹ was attributed to Fermi resonance between the C=O stretching fundamental and a combination of other vibrational modes. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| O-H Stretch (Phenolic) | 3200 - 3600 | IR |
| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |
| C-H Stretch (Aldehydic) | 2700 - 2900 | IR |
| C=O Stretch (Aldehydic) | 1650 - 1700 | IR, Raman |
| C=C Stretch (Aromatic) | 1450 - 1600 | IR, Raman |
| C-O Stretch (Methoxy) | 1200 - 1300 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The presence of the benzene ring, carbonyl group, and hydroxyl and methoxy substituents gives rise to characteristic absorption bands in the UV-Vis spectrum.
The spectrum is expected to show π → π* transitions associated with the aromatic system and the carbonyl group, as well as n → π* transitions of the carbonyl group. The exact positions and intensities of these absorption maxima are influenced by the solvent polarity and the electronic effects of the substituents. The hydroxyl and methoxy groups, being electron-donating, can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzaldehyde. The chloro group's electronic influence will also modulate the absorption profile.
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. nih.gov This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and crystal packing.
To perform this analysis, a single crystal of the compound is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. For this compound, the crystal structure would reveal the planarity of the benzene ring and the relative orientation of the aldehyde, hydroxyl, methoxy, and chloro substituents. A key structural feature of interest would be the presence of intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde group, which is common in salicylaldehyde derivatives. This interaction can influence the compound's chemical reactivity and physical properties.
Mass Spectrometry and Elemental Analysis for Compositional Verification
Mass Spectrometry (MS): Mass spectrometry is a vital tool for confirming the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound (C₈H₇ClO₃), the expected molecular weight is approximately 186.59 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The isotopic pattern of the molecular ion peak is also characteristic, showing a prominent M+2 peak with approximately one-third the intensity of the main peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns observed in the mass spectrum can provide further structural information.
Elemental Analysis: Elemental analysis provides the percentage composition of each element (carbon, hydrogen, chlorine, and oxygen) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₈H₇ClO₃). A close agreement between the experimental and theoretical values serves as a confirmation of the compound's purity and elemental composition.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Hydroxy-4-methoxy-benzaldehyde |
| 3-chloro-4-methoxybenzaldehyde |
| Deuterochloroform |
| Dimethyl sulfoxide-d₆ |
| Benzaldehyde |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-chloro-4-methoxysalicylaldehyde, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions, such as refluxing 5-methoxysalicylaldehyde with chlorinated precursors in ethanol . Purity optimization involves recrystallization from methanol (yield: 84%) and monitoring via melting point (415–416 K) . For reproducibility, ensure stoichiometric ratios (e.g., 3.3 mmol of reactants) and inert atmospheric conditions. Purity validation requires HPLC (≥95%) or TLC (Rf comparison to standards).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, phenolic O-H ~3200 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d6) should show peaks for methoxy (δ ~3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and aldehyde proton (δ ~10.1 ppm).
- X-ray Crystallography : Confirm molecular geometry (e.g., dihedral angles between methoxy and chloro substituents) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves (inspected for integrity) and flame-retardant lab coats .
- Ventilation : Use fume hoods to prevent inhalation.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .
- First Aid : For eye exposure, flush with water for ≥15 minutes; seek medical attention .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. IR) for this compound derivatives be resolved?
- Methodological Answer :
- Data Cross-Validation : Compare experimental results with computational predictions (DFT calculations for NMR chemical shifts).
- Sample Purity : Re-examine via GC-MS to detect impurities (e.g., unreacted starting materials) .
- Solvent Effects : Test in multiple solvents (DMSO, CDCl3) to identify solvent-induced shifts .
Q. What experimental design considerations are critical for studying the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer :
- Reaction Optimization : Screen catalysts (e.g., K2CO3 vs. NaH) and solvents (DMF vs. THF) .
- Kinetic Monitoring : Use in-situ FTIR to track aldehyde conversion rates.
- Byproduct Analysis : Employ LC-MS to identify chloro-displacement intermediates .
Q. How can researchers address low yields in large-scale syntheses of this compound?
- Methodological Answer :
- Scale-Up Challenges :
| Factor | Small-Scale (1g) | Large-Scale (100g) |
|---|---|---|
| Solvent Volume | 20 mL ethanol | 2 L (adjust for heat dissipation) |
| Stirring Efficiency | Magnetic stirrer | Mechanical stirring (≥500 rpm) |
- Process Adjustments : Use flow chemistry for controlled temperature and mixing.
Q. What strategies validate the biological activity of this compound derivatives without commercial assays?
- Methodological Answer :
- In-House Assays : Develop microbial inhibition tests (e.g., agar diffusion against E. coli).
- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., β-lactamases) .
- Dose-Response Curves : Measure IC50 values with spectrophotometric endpoints (e.g., MTT assay).
Methodological & Ethical Considerations
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer :
- Detailed Reporting : Include exact molar ratios, solvent grades, and equipment specifications (e.g., "refluxed at 78°C for 1 h") .
- Supporting Information : Provide raw spectral data (e.g., NMR FID files) in supplementary materials .
Q. What ethical practices are vital when publishing data on this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
